2-Pentafluoroethylsulfanylethylamine
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Overview
Description
2-Pentafluoroethylsulfanylethylamine is an organic compound characterized by the presence of a pentafluoroethyl group attached to a sulfanyl group, which is further connected to an ethylamine moiety. This compound is of interest due to its unique chemical properties, which include high chemical stability and significant electron-withdrawing effects due to the presence of multiple fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentafluoroethylsulfanylethylamine typically involves the introduction of the pentafluoroethyl group onto a suitable precursor. One common method is the reaction of pentafluoroethylthiol with ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the fluorinated thiol.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors may be employed to ensure consistent production and to handle the exothermic nature of the reaction safely.
Chemical Reactions Analysis
Types of Reactions: 2-Pentafluoroethylsulfanylethylamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the pentafluoroethyl group, yielding simpler amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Pentafluoroethylsulfanylethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 2-Pentafluoroethylsulfanylethylamine exerts its effects is primarily through its strong electron-withdrawing properties, which can influence the reactivity of other functional groups in the molecule. The pentafluoroethyl group increases the compound’s lipophilicity and stability, making it a valuable component in various chemical reactions and applications. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparison with Similar Compounds
- Tris(pentafluoroethyl)amine
- Pentadecafluorotriethylamine
- Bis(pentafluoroethyl)amine
Comparison: Compared to these similar compounds, 2-Pentafluoroethylsulfanylethylamine is unique due to the presence of both a sulfanyl group and an ethylamine moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specific applications where other fluorinated amines may not be as effective.
Properties
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethylsulfanyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F5NS/c5-3(6,7)4(8,9)11-2-1-10/h1-2,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOQJZLBFHHXSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(C(F)(F)F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F5NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401023150 |
Source
|
Record name | 2-[(Pentafluoroethyl)sulfanyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401023150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208078-70-9 |
Source
|
Record name | 2-[(Pentafluoroethyl)sulfanyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401023150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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